molecular formula C11H17F6N4O4P B11472326 Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate

Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate

Cat. No.: B11472326
M. Wt: 414.24 g/mol
InChI Key: VFDIIVCPKAHAKQ-UHFFFAOYSA-N
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Description

Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with trifluoromethyl groups and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the trifluoromethyl groups, and subsequent attachment of the phosphonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazine ring or the phosphonate ester.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.

    Medicine: Research explores its potential as a drug candidate or a diagnostic tool due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and the phosphonate ester play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-{[6-oxo-4,4-bis(trifluoromethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}butan-2-yl)phosphonate: is compared with other triazine-based compounds and phosphonate esters.

    Triazine derivatives: These compounds share the triazine ring structure but differ in substituents, affecting their reactivity and applications.

    Phosphonate esters: Similar compounds with different ester groups or additional functional groups, influencing their chemical behavior and uses.

Uniqueness

The uniqueness of this compound lies in its combination of trifluoromethyl groups and a phosphonate ester, providing a distinct set of chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C11H17F6N4O4P

Molecular Weight

414.24 g/mol

IUPAC Name

6-(2-dimethoxyphosphorylbutan-2-ylamino)-4,4-bis(trifluoromethyl)-1,3-dihydro-1,3,5-triazin-2-one

InChI

InChI=1S/C11H17F6N4O4P/c1-5-8(2,26(23,24-3)25-4)19-6-18-7(22)21-9(20-6,10(12,13)14)11(15,16)17/h5H2,1-4H3,(H3,18,19,20,21,22)

InChI Key

VFDIIVCPKAHAKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(NC1=NC(NC(=O)N1)(C(F)(F)F)C(F)(F)F)P(=O)(OC)OC

Origin of Product

United States

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